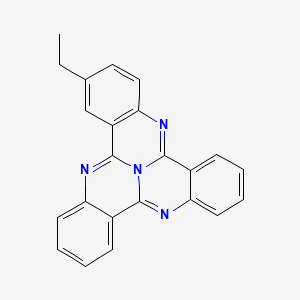
Tricycloquinazoline, 3-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricycloquinazoline, 3-ethyl- is a nitrogen-rich, polycyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for preparing tricycloquinazoline derivatives involves the nitration of veratraldehyde, followed by reduction to dimethoxy anthranil, which is then trimerized to produce trisubstituted tricycloquinazoline . Another method starts with dichlorotoluene, which is nitrated and oxidized to dichloronitrodiacetoxytoluene. This compound is hydrolyzed to benzaldehyde, partially reduced to anthranil, and finally trimerized to obtain hexachlorotricycloquinazoline .
Industrial Production Methods
Industrial production methods for tricycloquinazoline derivatives typically involve large-scale synthesis using similar routes as described above. The choice of starting materials and reaction conditions can be optimized to improve yield and purity, making the process more cost-effective and scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tricycloquinazoline, 3-ethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites on the molecule .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline derivatives, while reduction can produce amine-substituted tricycloquinazolines .
Scientific Research Applications
Tricycloquinazoline, 3-ethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tricycloquinazoline, 3-ethyl- involves its interaction with molecular targets through redox reactions and π–d hybridization. These interactions enable the compound to participate in various chemical processes, such as energy storage and catalysis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricycloquinazoline derivatives, such as 2,6,10-trisubstituted tricycloquinazolines and 2,3,6,7,10,11-hexasubstituted tricycloquinazolines . These compounds share similar structural features but differ in their substituents and reactivity.
Uniqueness
Tricycloquinazoline, 3-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for applications in energy storage and catalysis, where its redox properties and structural stability are advantageous .
Properties
CAS No. |
313-93-9 |
|---|---|
Molecular Formula |
C23H16N4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-ethyl-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2(7),3,5,8,10,12,14,16,18,20,22-dodecaene |
InChI |
InChI=1S/C23H16N4/c1-2-14-11-12-20-17(13-14)23-25-19-10-6-4-8-16(19)21-24-18-9-5-3-7-15(18)22(26-20)27(21)23/h3-13H,2H2,1H3 |
InChI Key |
LEKKQGQZKMSQAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C3C4=CC=CC=C4N=C5N3C2=NC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-](/img/structure/B14760935.png)
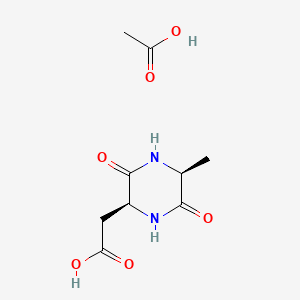
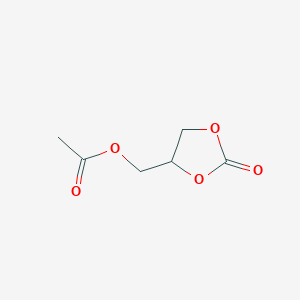
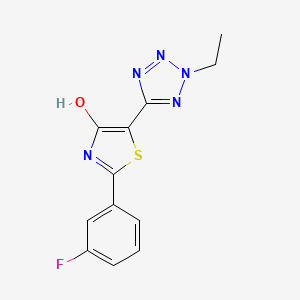
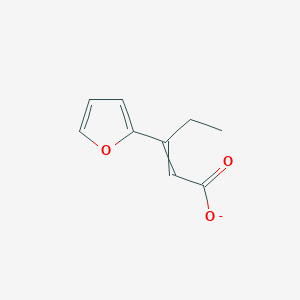
![tert-butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B14760954.png)
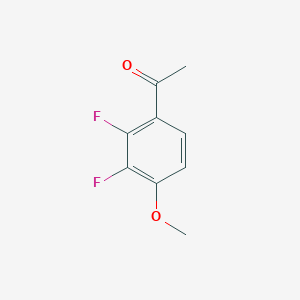
![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)
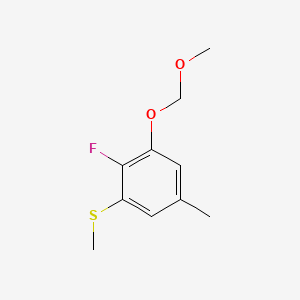
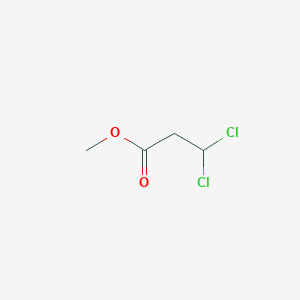
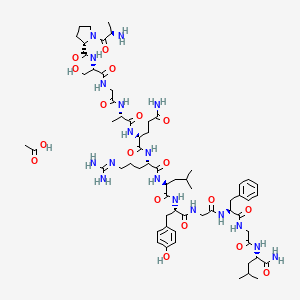
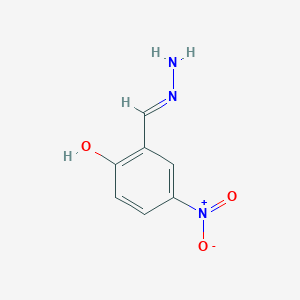
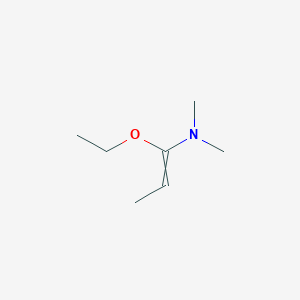
![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
